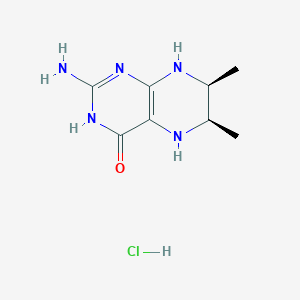
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the pteridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and methyl groups: Amination and methylation reactions are employed to introduce the amino and methyl groups at specific positions on the pteridine ring.
Hydrochloride formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-hydroxy-6,7-dimethylpteridine: Similar structure but lacks the tetrahydro ring.
6,7-dimethyl-5,6,7,8-tetrahydropterin: Similar structure but lacks the amino group.
2,4-diamino-6,7-dimethylpteridine: Similar structure but has an additional amino group.
Uniqueness
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination can confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H14ClN5O |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
(6R,7S)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m1./s1 |
Clé InChI |
GIHYTRGUZVYCQX-HJXLNUONSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
SMILES canonique |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















